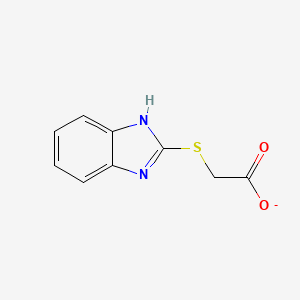
2-(1H-benzimidazol-2-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylthio)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a thioether linkage between the benzimidazole moiety and an acetate group. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)acetate typically involves the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)acetate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound’s thioether linkage allows it to form strong interactions with metal ions, making it effective in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)ethanol
- 2-(1H-benzimidazol-2-ylthio)propionate
- 2-(1H-benzimidazol-2-ylthio)butyrate
Comparison
Compared to other similar compounds, 2-(1H-benzimidazol-2-ylthio)acetate is unique due to its specific acetate group, which imparts distinct chemical reactivity and biological activity. The presence of the acetate group allows for easier modification and functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7N2O2S- |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)/p-1 |
InChI Key |
UYNVBLJQBCTRKV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















